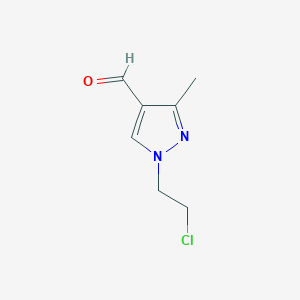
1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 of the ring. Pyrazole derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific synthesis of "1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde" is not detailed in the provided papers, similar synthetic methods could potentially be applied. The Vilsmeier-Haack reaction is a formylation reaction that introduces an aldehyde group into the pyrazole ring, which is a key step in the synthesis of various pyrazole aldehydes .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed by techniques such as elemental analysis, 1H-NMR, 13C-NMR, and X-ray crystallography . For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, was determined by X-ray diffraction, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .
Chemical Reactions Analysis
Pyrazole aldehydes can undergo various chemical reactions, including nucleophilic substitution and condensation. For example, cyclohexylamine reacts with 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde to form different products depending on the aryl substituent, demonstrating the versatility of these compounds in chemical transformations . Additionally, pyrazole aldehydes can be used as intermediates in the synthesis of chalcones and dipyrazolopyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by the substituents on the pyrazole ring. For example, the introduction of a chloroethyl group at position 1 of the pyrazole ring would likely affect the compound's reactivity and physical properties, such as solubility and melting point. The presence of an aldehyde group at position 4 makes the compound a potential candidate for further chemical reactions, such as condensation with amines or hydrazines .
Aplicaciones Científicas De Investigación
-
Gas Detection
- Field : Environmental Science
- Application : The compound is used in the development of gas sensors for the detection of toxic and harmful gases .
- Method : WO3/Al2O3/graphite composite materials were used for an MEMS 2-CEES gas sensor .
- Results : The sensor has a response of 69% to 2-CEES gas with a concentration of 5.70 ppm at a working temperature of 340 °C. The response time is 5 s and the recovery time is 42 s .
-
Chemical Synthesis
-
Kinetics and Thermochemistry
- Field : Physical Chemistry
- Application : The compound 2-chloroethyl methyl ether (CH3OCH2CH2Cl) is studied for its reaction kinetics and thermochemistry with the OH radical .
- Method : Theoretical investigation is conducted at 298 K .
- Results : The results of this study are not specified in the source .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-chloroethyl)-3-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-6-7(5-11)4-10(9-6)3-2-8/h4-5H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJDHFFQPSUECG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394441 |
Source


|
| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
120842-54-8 |
Source


|
| Record name | 1-(2-Chloroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-4-chloro-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1273836.png)
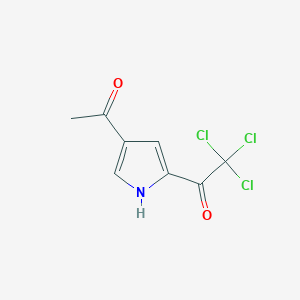
![3-(3-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1273841.png)
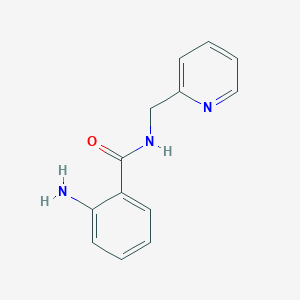
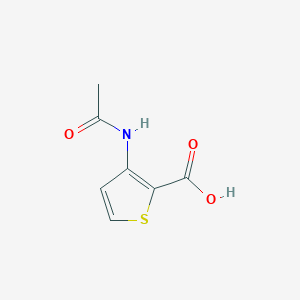
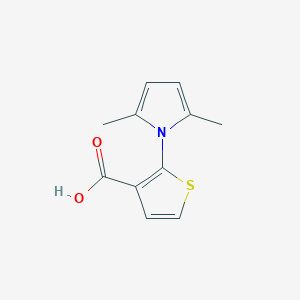
![4,5-Dimethoxy-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B1273851.png)
![4-[(2,5-dimethyl-1H-pyrrol-1-yl)methyl]piperidine](/img/structure/B1273858.png)



![Tert-butyl N-[1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B1273867.png)

